molecular formula C23H25N3O5 B296423 Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Número de catálogo B296423
Peso molecular: 423.5 g/mol
Clave InChI: VHRSOWOQXTUHEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MDM2 inhibitor, is a chemical compound that has been extensively studied in scientific research. This compound is a potential drug candidate for the treatment of cancer and has shown promising results in preclinical studies.

Mecanismo De Acción

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor binds to the hydrophobic pocket of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein, which is responsible for the interaction with p53 protein. This binding prevents the interaction between Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and p53, leading to the stabilization and activation of p53 protein. The activated p53 protein induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been shown to have potent anticancer activity in preclinical studies. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has several advantages for lab experiments. The compound has a well-characterized mechanism of action and has been extensively studied in preclinical models. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, the synthesis of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor is complex and requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.

Direcciones Futuras

There are several future directions for the research on Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor. One potential direction is the development of more potent and selective inhibitors of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein. Another direction is the combination of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor with other anticancer agents to enhance its efficacy. Additionally, the clinical development of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor for the treatment of cancer is an important future direction. Overall, the research on Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has the potential to lead to the development of new and effective cancer therapies.

Métodos De Síntesis

The synthesis of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor involves a multi-step process that requires expertise in organic chemistry. The compound is synthesized using various reagents and solvents under controlled conditions. The process involves coupling of the appropriate starting materials followed by purification and characterization of the final product.

Aplicaciones Científicas De Investigación

Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibitor has been extensively studied in scientific research for its potential use in cancer therapy. The compound has been shown to inhibit the activity of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein, which is overexpressed in many types of cancer. Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein plays a critical role in regulating the activity of the tumor suppressor protein p53, which is mutated in many types of cancer. Inhibition of Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate protein leads to the stabilization and activation of p53, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.

Propiedades

Fórmula molecular

C23H25N3O5

Peso molecular

423.5 g/mol

Nombre IUPAC

methyl 4-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-13-6-5-7-14(2)20(13)25-18(27)12-31-17-10-8-16(9-11-17)21-19(22(28)30-4)15(3)24-23(29)26-21/h5-11,21H,12H2,1-4H3,(H,25,27)(H2,24,26,29)

Clave InChI

VHRSOWOQXTUHEY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC

SMILES canónico

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=C(C=C2)C3C(=C(NC(=O)N3)C)C(=O)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.